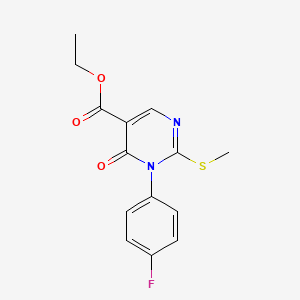

Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a fully aromatic pyrimidine ring substituted at positions 1, 2, 5, and 5. Key features include:

- Position 2: A methylsulfanyl (-SMe) group, contributing steric bulk and moderate electron-donating effects.

- Position 6: An oxo (=O) group, enhancing hydrogen-bond acceptor capacity.

- Position 5: An ethyl carboxylate ester (-COOEt), influencing solubility and reactivity.

This compound’s structural motifs are common in medicinal chemistry, where pyrimidine derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities. Its synthesis likely involves cyclocondensation or nucleophilic substitution reactions, leveraging the reactivity of the pyrimidine core .

Properties

CAS No. |

82636-14-4 |

|---|---|

Molecular Formula |

C14H13FN2O3S |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8-16-14(21-2)17(12(11)18)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 |

InChI Key |

LXOJNBARICVPEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N(C1=O)C2=CC=C(C=C2)F)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate with analogous pyrimidine derivatives:

Key Insights:

Ring Saturation : Fully aromatic pyrimidines (e.g., target compound) exhibit greater planarity and conjugation than tetrahydro derivatives, impacting UV absorption and intermolecular interactions .

Substituent Effects: Electron-withdrawing groups (e.g., -F, -CF3) enhance reactivity in electrophilic substitutions and stabilize negative charges.

Hydrogen Bonding : Oxo (=O) and thioxo (=S) groups act as strong H-bond acceptors, influencing crystal packing and solubility. Methylsulfanyl (-SMe) has weaker H-bonding capacity .

Biological Relevance : Fluorinated and trifluoromethylated analogs are prioritized in drug design for improved metabolic stability and bioavailability .

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Biological Activity

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant antimicrobial properties. Compounds structurally similar to Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate have shown activity against both bacteria and fungi .

Antibacterial Activity

Studies on related compounds have revealed notable antibacterial effects:

- Compounds with similar structural features exhibited bacteriostatic effects against Staphylococcus aureus and Staphylococcus epidermidis .

- The presence of a 4-fluorophenyl group, which is also found in our compound of interest, contributed to enhanced antibacterial activity .

Antifungal Activity

While specific data on the antifungal activity of this compound is not available, structurally similar compounds have shown promise:

- Related pyrimidine derivatives demonstrated activity against Aspergillus flavus and Aspergillus niger .

Anticancer Potential

Pyrimidine-based compounds have been extensively studied for their anticancer properties. The structural features of this compound suggest it may possess anticancer activity:

- The presence of a fluorophenyl group has been associated with enhanced anticancer effects in similar compounds .

- Pyrimidine derivatives have shown activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .

Antioxidant Activity

While direct data on the antioxidant activity of this compound is not available, structurally similar compounds have demonstrated antioxidant properties:

- Pyrimidine derivatives have shown inhibitory effects on lipid peroxidation, as evaluated by TBARS assay .

- The presence of specific substituents can significantly influence the antioxidant activity of these compounds .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

- The 4-fluorophenyl group may contribute to enhanced antimicrobial and anticancer activities .

- The methylsulfanyl group could play a role in modulating the compound's biological effects.

- The presence of the pyrimidine ring is crucial for the observed biological activities in similar compounds .

Based on studies of structurally similar compounds, potential mechanisms of action for this compound may include:

- Inhibition of specific enzymes or receptors involved in cellular signaling pathways.

- Modulation of cellular metabolic processes.

- Interaction with DNA or RNA, affecting gene expression or replication.

Future Research Directions

To fully elucidate the biological activity of this compound, further research is needed:

- In vitro studies against various bacterial and fungal strains to determine its antimicrobial spectrum.

- Cytotoxicity assays against different cancer cell lines to assess its anticancer potential.

- Antioxidant assays to evaluate its free radical scavenging capacity.

- Structure-activity relationship studies to optimize its biological activities.

- In vivo studies to assess its efficacy and safety in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.